molecular formula C8H15NOS B14876774 6-(Tert-butyl)thiomorpholin-3-one

6-(Tert-butyl)thiomorpholin-3-one

Cat. No.: B14876774
M. Wt: 173.28 g/mol
InChI Key: DXNNIQKUHGOYHA-UHFFFAOYSA-N
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Description

6-(Tert-butyl)thiomorpholin-3-one is an organic compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a sulfur-containing heterocycle, and the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)thiomorpholin-3-one typically involves the reaction of thiomorpholine with tert-butyl-containing reagents. One common method involves the use of tert-butyl isocyanide in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride . The reaction is carried out in a solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)thiomorpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with lower oxidation states.

    Substitution: Various tert-butyl-substituted thiomorpholine derivatives.

Scientific Research Applications

6-(Tert-butyl)thiomorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)thiomorpholin-3-one involves its interaction with molecular targets in biological systems. The compound can interact with proteins and enzymes, potentially modulating their activity. The presence of the tert-butyl group can influence the binding affinity and specificity of the compound for its targets. Molecular docking studies have shown that thiomorpholine derivatives can activate Fas (CD95)-mediated apoptosis, which is a pathway involved in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the tert-butyl group.

    4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol: A related compound with a phenol group.

    tert-butyl N-[(thiomorpholin-3-yl)methyl]carbamate: A carbamate derivative of thiomorpholine.

Uniqueness

6-(Tert-butyl)thiomorpholin-3-one is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

6-tert-butylthiomorpholin-3-one

InChI

InChI=1S/C8H15NOS/c1-8(2,3)6-4-9-7(10)5-11-6/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

DXNNIQKUHGOYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNC(=O)CS1

Origin of Product

United States

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